molecular formula C9H10N2O B1500327 7-Methoxy-2-methyl-1H-benzo[d]imidazole CAS No. 27077-75-4

7-Methoxy-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1500327
CAS No.: 27077-75-4
M. Wt: 162.19 g/mol
InChI Key: SZLCJSGYACTDDA-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which include 7-methoxy-2-methyl-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities . These activities suggest that they may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the imidazole derivative.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives , it can be inferred that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

It’s noted that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, potentially enhancing their solubility and bioavailability .

Result of Action

The diverse biological activities of imidazole derivatives suggest that they can have a wide range of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of o-phenylenediamine with methoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Scientific Research Applications

7-Methoxy-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-methyl-1H-benzo[d]imidazole is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-methoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCJSGYACTDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662933
Record name 4-Methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27077-75-4
Record name 4-Methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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